molecular formula C20H23N3O6S3 B2828770 4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-03-7

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2828770
CAS RN: 864977-03-7
M. Wt: 497.6
InChI Key: WIXKXTBYKDAKCF-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C20H23N3O6S3 and its molecular weight is 497.6. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base highlights the significance of such compounds in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, crucial for effective PDT in cancer treatment due to their strong absorption in the near-infrared region, which allows deeper tissue penetration. The study by Pişkin, Canpolat, and Öztürk (2020) demonstrated the potential of these derivatives as Type II photosensitizers for cancer therapy through PDT, emphasizing their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Novel Heterocyclic Compounds Synthesis

Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This study underscores the versatility of benzothiazole derivatives as building blocks for generating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. Such compounds have potential applications in developing new pharmaceuticals and materials with unique properties (Darweesh, Mekky, Salman, & Farag, 2016).

Enzyme Inhibition and Drug Development

A study on benzodifuranyl derivatives by Abu‐Hashem et al. (2020) demonstrates the application of sulfonyl and sulfonamide groups in developing anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) effectively, indicating their potential in designing new anti-inflammatory drugs. The study highlights how modifications to the benzothiazole core can influence biological activity, offering insights into rational drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Computational Studies

Research on benzene sulfonamide derivatives by Fahim and Shalaby (2019) involves the synthesis and evaluation of new compounds for their antimicrobial activity and interaction with enzymes. This study also utilized molecular docking and DFT calculations, showcasing the role of computational chemistry in understanding the interactions between molecular structures and biological targets. Such studies are crucial for drug discovery, highlighting how chemical modifications can tailor compound affinity towards specific enzymes or receptors (Fahim & Shalaby, 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S3/c1-22(2)32(27,28)15-7-5-14(6-8-15)19(24)21-20-23(11-12-29-3)17-10-9-16(31(4,25)26)13-18(17)30-20/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKXTBYKDAKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

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